N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
Description
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrazole core fused with a dihydropyrimidinone moiety and substituted with a 3,5-bis(trifluoromethyl)benzamide group. The compound’s crystallographic data, if resolved, would likely employ programs like SHELXL for refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N5O2/c1-8-4-14(30)27-16(25-8)29-13(3-9(2)28-29)26-15(31)10-5-11(17(19,20)21)7-12(6-10)18(22,23)24/h3-7H,1-2H3,(H,26,31)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRFPPQPBUDUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including cytotoxicity, receptor interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 353.38 g/mol. Its structure features a pyrazole moiety linked to a pyrimidine derivative and a trifluoromethyl-substituted benzamide group, which may enhance its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various pyrazole derivatives, including the compound . A notable study highlighted that derivatives similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | NUGC | 36 |
| Compound B | DLDI | 90 |
| Compound C | HA22T | 58 |
The findings suggest that modifications in the chemical structure significantly influence cytotoxic potency. The presence of electronegative groups, such as trifluoromethyls, appears to enhance the interaction with cellular targets, leading to increased cytotoxic effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Key Enzymes : Compounds with similar structures have been reported to inhibit enzymes critical for cancer cell proliferation.
- Receptor Antagonism : The compound may act as an antagonist at specific adenosine receptors, which are implicated in tumor growth and metastasis .
- Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can induce programmed cell death in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Trifluoromethyl Substituents : The presence of trifluoromethyl groups significantly enhances lipophilicity and metabolic stability.
- Pyrimidine and Pyrazole Linkage : The combination of these two moieties has been associated with improved selectivity and potency against specific cancer types .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of compounds derived from pyrazole and pyrimidine frameworks demonstrated that modifications led to enhanced activity against various cancer cell lines. The compound exhibited potent activity against gastric cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Receptor Interaction
Another investigation explored the compound's interaction with adenosine receptors, revealing that it acts as a selective antagonist at the A2B receptor subtype. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in treating cancers associated with adenosine signaling pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Case Study : In vitro experiments reported in Pharmaceutical Biology showed that treatment with this compound reduced TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been noted for its antimicrobial effects against various pathogens.
Case Study : Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole ring : Provides a rigid scaffold for substituent attachment.
- 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl : Contributes hydrogen-bonding capacity via the ketone and NH groups.
- 3,5-Bis(trifluoromethyl)benzamide : Enhances bioavailability through increased membrane permeability.
Structural and Functional Comparison with Analogous Compounds
Recent synthetic efforts have yielded structurally related heterocycles, such as compounds 4i and 4j from a 2023 study . Below is a comparative analysis:
Core Structural Differences
Key Observations :
- The target compound’s benzamide group contrasts with 4i /4j ’s coumarin and tetrazole substituents, suggesting divergent electronic and steric profiles.
- The thioxo group in 4j may enhance metal-binding capacity, unlike the target’s ketone moiety.
Physicochemical and Pharmacological Implications
Notable Trends:
- The target’s trifluoromethyl groups confer higher metabolic stability but may reduce aqueous solubility.
- 4i /4j ’s coumarin moieties could enable fluorescent tracking in biological systems, a feature absent in the target compound.
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves coupling heterocyclic intermediates under controlled conditions. A typical procedure (e.g., for analogous pyrazole-pyrimidine derivatives) uses polar aprotic solvents like DMF, with K₂CO₃ as a base and alkyl halides for functionalization. Stirring at room temperature for 12–24 hours ensures completion . Optimization can employ Design of Experiments (DoE) to minimize trials, focusing on variables like solvent polarity, temperature, and stoichiometry. Fractional factorial designs are effective for screening critical parameters .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Characterization requires a multi-method approach:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- ¹H NMR resolves proton environments (e.g., trifluoromethyl groups as singlets near δ 7.5 ppm) .
- ES-MS confirms molecular weight and fragmentation patterns .
- Elemental analysis validates purity (>95% C, H, N agreement) .
Q. How can solubility challenges be addressed during experimental workflows?
Solubility screening in aprotic solvents (e.g., DMSO, DMF) is critical for reactions and bioassays. For poorly soluble derivatives, co-solvents (e.g., THF:water mixtures) or sonication can enhance dissolution. Pre-saturation studies using UV-Vis or HPLC quantify solubility limits .
Q. What purification strategies are recommended for isolating this compound?
Column chromatography with silica gel (hexane:ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) improves separation . Membrane technologies (e.g., nanofiltration) may aid large-scale purification .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms or design derivatives?
Quantum chemical calculations (e.g., DFT) map reaction pathways, identifying transition states and intermediates. The ICReDD framework integrates computation with experimental feedback to prioritize synthetic routes, reducing trial-and-error cycles . For example, reaction path searches can predict regioselectivity in pyrazole-pyrimidine coupling .
Q. How should contradictory data (e.g., NMR vs. elemental analysis) be resolved?
Contradictions often arise from impurities or dynamic equilibria. Strategies include:
Q. What experimental designs optimize yield in multi-step syntheses?
Response Surface Methodology (RSM) with Central Composite Design (CCD) models non-linear relationships between variables (e.g., catalyst loading, temperature). For example, a 3² factorial design can optimize coupling reaction yields while minimizing side products .
Q. How do heterogeneous reaction conditions influence selectivity?
Solid-supported catalysts (e.g., Pd/C) or solvent-free mechanochemical methods can enhance selectivity. In situ FTIR monitors reaction progress, while BET surface area analysis correlates catalyst porosity with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
